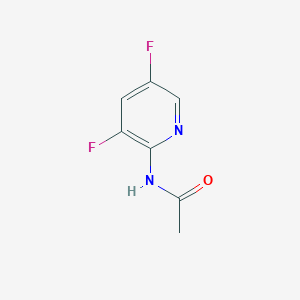

N-(3,5-Difluoropyridin-2-YL)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-difluoropyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZLFYHNISWZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 3,5 Difluoropyridin 2 Yl Acetamide and Its Analogs

Precursor Synthesis Strategies for Difluoropyridine Scaffolds

The construction of the 3,5-difluoropyridine core is a key step in the synthesis of the target molecule. Various methods have been developed to introduce fluorine atoms onto the pyridine (B92270) ring, often leveraging the principles of nucleophilic aromatic substitution and other specialized reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of fluorinated pyridines. The inherent electron deficiency of the pyridine ring, amplified by the presence of halogen substituents, facilitates the attack of nucleophiles.

A common strategy involves the reaction of polychlorinated pyridines with a fluoride source. For instance, 2,3,5-trichloropyridine can be treated with potassium fluoride (KF) in an organic solvent to yield 2,3-difluoro-5-chloropyridine. The reaction's efficiency can be enhanced by using a phase-transfer catalyst, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide google.com. The reaction temperature is a critical parameter, with initial lower temperatures favoring monofluorination, while higher temperatures promote the formation of the difluorinated product google.com.

The synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine from pentachloropyridine also utilizes SNAr. The reaction is carried out with an alkali-metal fluoride, followed by treatment with ammonia googleapis.com. The choice of solvent, often a mixture of an aprotic amide (like N-methylpyrrolidone or N,N-dimethylacetamide) and an aromatic hydrocarbon, is crucial for achieving a readily stirrable reaction mixture and good yields googleapis.com.

Another approach starts from pentafluoropyridine, a highly reactive precursor. The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen makes it susceptible to nucleophilic attack, primarily at the 2- and 4-positions . The synthesis of 2-amino-3,5-difluoropyridine (B1273219), the immediate precursor to the target acetamide (B32628), can be achieved through a multi-step process involving regioselective mono-dehalogenation of pentafluoropyridine to 2,3,5,6-tetrafluoropyridine, followed by sequential condensations with hydrazine monohydrate and subsequent reduction google.com.

A Chinese patent describes a process for preparing 2-amino-3-fluoropyridine from 2,3-difluoro-5-chloropyridine via an ammonification reaction with aqueous ammonia, followed by a reduction step google.com. This method is noted for its simple operation and high yield, making it suitable for large-scale production google.com.

| Starting Material | Reagents | Product(s) | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | 1. KF, Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) | 2,3-Difluoro-5-chloropyridine | ~40% | CN101648904B google.com |

| Pentachloropyridine | 1. Alkali-metal fluoride2. Ammonia | 4-Amino-3,5-dichloro-2,6-difluoropyridine | - | EP 0192287 A2 googleapis.com |

| 2,3-Difluoro-5-chloropyridine | 1. Aqueous ammonia2. Reduction | 2-Amino-3-fluoropyridine | 77.5% (total) | CN105669539A google.com |

Approaches Utilizing Azido and Tetrazolo Intermediates in Pyridine Functionalization

The use of azido and tetrazolo intermediates provides alternative pathways for the introduction of nitrogen-containing functional groups onto the pyridine ring, which can be precursors to the desired amino group. The reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate can yield tetrazolo[1,5-a]pyridines google.comorganic-chemistry.org. These tetrazole derivatives can be further transformed, although direct conversion to 2-amino-3,5-difluoropyridine from a difluorinated tetrazole is not explicitly detailed in the available literature.

The azido-tetrazolo isomerization is a known equilibrium in azidopyrimidines and related heterocycles researchgate.net. While this chemistry is well-established, its specific application to the synthesis of 3,5-difluoropyridine scaffolds is not extensively documented in the searched literature. However, the principles suggest that a suitably substituted difluorohalopyridine could potentially undergo reaction with an azide source to form an azidodifluoropyridine, which could then be reduced to the corresponding aminodifluoropyridine.

Multicomponent Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer an efficient approach to constructing complex heterocyclic scaffolds like pyridines in a single pot. The Hantzsch dihydropyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt ijcrt.org. While MCRs are widely used for the synthesis of various pyridine derivatives, including dihydropyridines ijcrt.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net, their application to the direct synthesis of 3,5-difluoropyridine scaffolds is not well-documented in the available literature. The challenge lies in the incorporation of fluorine atoms into the starting materials in a way that leads to the desired substitution pattern in the final pyridine ring.

Direct Synthesis of the N-(3,5-Difluoropyridin-2-YL)acetamide Moiety

Once the 2-amino-3,5-difluoropyridine precursor is obtained, the final step is the formation of the amide bond to yield this compound.

Acylation Reactions for Amide Bond Formation

The most direct method for the synthesis of this compound is the acylation of 2-amino-3,5-difluoropyridine. This can be achieved using standard acylating agents such as acetyl chloride or acetic anhydride (B1165640).

In a typical procedure, the reaction of an amine with an acyl chloride, like chloroacetyl chloride, is carried out in an inert solvent such as benzene or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct ijper.orgresearchgate.net. Similarly, acetic anhydride can be used for acetylation, often in the presence of a base like pyridine, which can also serve as the solvent researchgate.net.

Based on these established methods, a plausible synthesis for this compound would involve the reaction of 2-amino-3,5-difluoropyridine with either acetyl chloride or acetic anhydride in a suitable solvent and in the presence of a base.

| Amine Substrate | Acylating Agent | Reaction Conditions | Product | Reference Analogy |

| Aryl amine | Chloroacetyl chloride | Benzene, TEA, reflux | N-chloro aryl acetamide | Scholars Research Library researchgate.net |

| Primary aromatic amine | Acid chloride | 10% NaOH, reflux | N-phenyl-2-(phenyl-amino) acetamide derivative | Indian Journal of Pharmaceutical Education and Research ijper.org |

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | THF, triethylamine, room temperature | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Synthesis, Structural Investigation... nih.gov |

| 2-Aminopyridine | Acid chloride derivative | Dichloromethane, ice bath | N-(pyridin-2-yl) acetamide derivative | ResearchGate researchgate.net |

Chemo- and Regioselective Functionalizations

The principles of chemo- and regioselectivity are crucial in the synthesis of highly substituted pyridines. In the context of 3,5-difluoropyridine, the electronic effects of the fluorine atoms significantly influence the reactivity of the ring. The fluorine atoms are strongly electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack.

The regioselectivity of functionalizing fluorinated pyridines can be controlled through various strategies. For instance, the concept of "regioexhaustive substitution" has been applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine, where all vacant positions were selectively metalated and subsequently carboxylated by using either chlorine or a trimethylsilyl group as a directing or protecting group.

Furthermore, the generation of pyridyne intermediates, such as 3,4-pyridynes, from substituted 3-chloropyridines offers a pathway for regioselective difunctionalization nih.gov. The regioselectivity of nucleophilic addition to these pyridynes can be influenced by substituents on the ring, a concept explained by the aryne distortion model nih.gov. While these advanced methods provide routes to polysubstituted pyridines, the direct introduction of an acetamido group at the 2-position of a 3,5-difluoropyridine ring via these methods is not a straightforward or commonly reported approach. The more direct acylation of the corresponding 2-aminopyridine remains the most logical synthetic route.

Derivatization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogs with tailored properties. Derivatization can be broadly categorized into two main approaches: substitution on the pyridine ring and modifications at the acetamide nitrogen.

Substituent Introduction on the Pyridine Ring

The electron-deficient nature of the 3,5-difluoropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms act as good leaving groups, particularly when activated by the electron-withdrawing effect of the pyridine nitrogen. This reactivity allows for the introduction of a variety of substituents at the positions occupied by the fluorine atoms.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted pyridine derivatives, respectively. The reaction of 2-fluoropyridines with sodium ethoxide in ethanol, for instance, is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluoro-substituted pyridines in SNAr reactions. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluorinated Pyridines

| Nucleophile | Reagents and Conditions | Product Type |

| Amine | R-NH2, heat | Amino-substituted pyridine |

| Alkoxide | NaOR, alcohol solvent | Alkoxy-substituted pyridine |

| Thiolate | NaSR, solvent | Thioether-substituted pyridine |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, represent another powerful tool for functionalizing the pyridine ring. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and amino groups. For instance, the Suzuki-Miyaura coupling of a halogenated pyridine with an organoboron reagent in the presence of a palladium catalyst and a base is a widely used strategy for creating biaryl structures. libretexts.orgsigmaaldrich.comlibretexts.orgyoutube.com

Modifications at the Acetamide Nitrogen

The nitrogen atom of the acetamide group in this compound can also be a target for derivatization, primarily through N-alkylation and N-arylation reactions. These modifications can significantly alter the molecule's steric and electronic properties.

N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. stackexchange.comechemi.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). echemi.com Cesium fluoride on celite has also been employed as a solid base for the N-alkylation of amides and other nitrogen heterocycles. researchgate.net

Table 2: Conditions for N-Alkylation of Amides

| Base | Alkylating Agent | Solvent |

| Sodium Hydride (NaH) | Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | THF, DMF |

| Cesium Fluoride-Celite | Alkyl Halide | Acetonitrile |

| Potassium Carbonate | Alkyl Halide | Acetone, DMF |

Transition metal-catalyzed N-alkylation and N-arylation reactions have also emerged as valuable methods. Copper, iridium, and palladium catalysts have been shown to facilitate the coupling of amides with various partners. echemi.com

Mechanistic Insights into Synthesis Reactions

The synthesis of this compound analogs often involves multi-step sequences. The formation of the core this compound structure typically starts with the N-acetylation of 2-amino-3,5-difluoropyridine. This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

The derivatization reactions on the pyridine ring primarily proceed through two distinct mechanisms:

Nucleophilic Aromatic Substitution (SNAr): This is a two-step addition-elimination mechanism. youtube.comyoutube.com A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The leaving group then departs, restoring the aromaticity of the ring. The rate of this reaction is influenced by the electron-withdrawing nature of the substituents on the ring and the nature of the leaving group. Fluorine, being highly electronegative, is an excellent leaving group in SNAr reactions on electron-deficient rings. nih.govyoutube.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycle of reactions like the Suzuki-Miyaura coupling typically involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the fluorinated pyridine.

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The hybridization of the acetamide nitrogen is typically considered to be sp2 due to resonance with the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. pearson.com This sp2 character influences its nucleophilicity and the geometry of its derivatives.

Emerging Catalytic Methods in Synthesis

The field of organic synthesis is continually evolving, with new catalytic methods offering milder reaction conditions, higher efficiency, and broader substrate scope. In the context of synthesizing this compound analogs, several emerging catalytic approaches are of particular interest.

Late-stage functionalization of complex molecules through C-H activation has become a powerful strategy. nih.gov While direct C-H functionalization of the 3,5-difluoropyridine ring can be challenging, a two-step approach involving C-H fluorination followed by nucleophilic aromatic substitution of the newly installed fluoride provides a versatile route to a wide range of derivatives under mild conditions. nih.gov

The development of novel palladium catalysts and ligands continues to expand the scope of cross-coupling reactions on electron-deficient heterocycles. Modern catalyst systems can overcome challenges such as catalyst deactivation and can operate under milder conditions, often at room temperature and even in aqueous media. sigmaaldrich.com

Furthermore, directed metalation strategies, where a directing group guides the deprotonation and subsequent functionalization of a specific C-H bond, offer a high degree of regioselectivity. While not directly applied to this compound in the reviewed literature, such methods are being developed for the functionalization of substituted pyridines and could potentially be adapted. rsc.org

Chemical Reactivity and Mechanistic Investigations of N 3,5 Difluoropyridin 2 Yl Acetamide

Nucleophilic Aromatic Substitution (SNAr) Reactivity of the Difluoropyridine System

The pyridine (B92270) ring, being inherently electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of strongly electron-withdrawing halogen substituents.

In N-(3,5-Difluoropyridin-2-YL)acetamide, the pyridine ring possesses two potential sites for nucleophilic aromatic substitution (SNAr): the fluorine-bearing carbons at the C3 and C5 positions. The regiochemical outcome of such a reaction is governed by the combined electronic influences of the ring nitrogen, the two fluorine atoms, and the 2-acetamido group.

The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The fluorine atoms themselves are excellent leaving groups and potent activating groups for SNAr. The 2-acetamido group, while capable of donating electron density through resonance via the nitrogen lone pair, also possesses an electron-withdrawing carbonyl group.

In related dihalopyridine and dihalopyrazine systems, the regioselectivity of SNAr is highly sensitive to the electronic nature of other ring substituents. researchgate.net For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group favors substitution at the 3-position. researchgate.net While the acetamido group has a nuanced electronic character, its nitrogen atom's ability to stabilize an adjacent negative charge in a transition state can influence the preferred site of attack. Computational studies on dichloropyrimidines have shown that both electronic and steric effects dictate regioselectivity, which can be predicted using quantum mechanical calculations. wuxiapptec.com For this compound, nucleophilic attack would likely be directed to the C5 position, influenced by the para-activating effect of the ring nitrogen and the electronic character of the 2-acetamido substituent.

| Attacking Nucleophile | Predicted Major Substitution Position | Influencing Factors |

| Alkoxides (e.g., RO⁻) | C5 | Pyridine N activation (para), Leaving group ability of Fluorine |

| Amines (e.g., R₂NH) | C5 | Pyridine N activation (para), Potential H-bonding interactions |

| Thiolates (e.g., RS⁻) | C5 | Pyridine N activation (para), Softness of nucleophile |

This table presents predicted regioselectivity based on general principles of SNAr on substituted pyridines.

The two fluorine atoms at the C3 and C5 positions play a critical role in the reactivity of the pyridine ring. Due to fluorine's high electronegativity, it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and thus exceptionally activated for nucleophilic aromatic substitution.

The reactivity of fluoropyridines in SNAr reactions is substantially greater than that of their chloro- or bromo- counterparts. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. acs.orgnih.gov This enhanced reactivity is attributed to the high electronegativity of fluorine, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the stepwise SNAr mechanism. The addition of multiple fluorine atoms further amplifies this effect, leading to a highly electron-deficient and reactive aromatic system. nih.gov This increased reactivity allows SNAr reactions on fluoro-substituted heterocycles to proceed under milder conditions compared to other halo-substituted analogs. acs.orgnih.gov

| Halogen at C2-position | Relative Rate of Reaction with NaOEt in EtOH |

| F | 320 |

| Cl | 1 |

| Br | 0.79 |

| I | 0.28 |

Data adapted from studies on 2-halopyridines, illustrating the superior activating effect of fluorine in SNAr reactions.

Reactivity Profile of the Acetamide (B32628) Functional Group

The acetamide group at the C2 position is not merely a spectator substituent; it actively participates in a variety of chemical transformations.

The N-acetyl group can be readily removed under hydrolytic conditions. Treatment with strong acid (e.g., HCl) or base (e.g., NaOH) will cleave the amide bond, yielding 2-amino-3,5-difluoropyridine (B1273219) and acetic acid or its corresponding salt. This reaction is a common synthetic step to unmask the amino group for further functionalization.

Beyond hydrolysis, the amide functionality can undergo other transformations. For instance, the carbonyl oxygen can be protonated or coordinated to a Lewis acid, activating the amide for subsequent reactions. The N-H proton is weakly acidic and can be removed by a strong base, generating an amidate anion that can act as a nucleophile.

A significant aspect of the reactivity of this compound involves its participation in intramolecular cyclization reactions to form fused heterocyclic systems. The proximity of the acetamide side chain to the pyridine ring nitrogen and the C3 position facilitates annulation pathways.

One prominent example is the cyclodehydration to form an oxazolo[4,5-b]pyridine (B1248351) ring system. This transformation is typically achieved by treating the 2-acetamidopyridine (B118701) derivative with dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). The mechanism involves the activation of the amide carbonyl, followed by an intramolecular nucleophilic attack by the pyridine ring nitrogen onto the activated carbonyl carbon, and subsequent dehydration to form the fused oxazole (B20620) ring. The resulting 2-methyl-5,7-difluorooxazolo[4,5-b]pyridine is a valuable heterocyclic scaffold. Such oxazolopyridine derivatives have been investigated for various applications, including as anti-inflammatory agents. nih.gov

| Reagent | Reaction Type | Product Type |

| Conc. H₂SO₄ or PPA | Cyclodehydration | Oxazolo[4,5-b]pyridine |

| POCl₃ / DMF (Vilsmeier-Haack) | Cyclization/Functionalization | Chloro-substituted Oxazolopyridine |

| Strong Base (e.g., NaH) then Electrophile | Intramolecular Condensation | Pyridone-embedded systems |

This table summarizes common cyclization pathways for 2-acetamidopyridine derivatives.

Electrophilic and Radical Reaction Pathways

The electronic nature of this compound makes it generally unreactive towards electrophilic aromatic substitution (SEAr). The combined electron-withdrawing effects of the pyridine nitrogen and the two fluorine atoms render the ring highly electron-deficient, or "π-deficient." This deactivation makes reactions with electrophiles, such as nitration or Friedel-Crafts acylation, extremely difficult, requiring harsh, forcing conditions that are often incompatible with the molecule's other functional groups.

Radical reactions on pyridine and diazine rings are known, particularly radical additions. nih.gov While specific studies on radical pathways involving this compound are not extensively documented, the electron-deficient nature of the ring could make it susceptible to attack by nucleophilic radicals. Such reactions would likely proceed with complex regioselectivity, influenced by the positions of the nitrogen and fluorine atoms.

Studies on Reaction Kinetics and Thermodynamics3.5. Stereochemical Aspects of Reactions Involving this compound

General chemical principles suggest that the reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine atoms on the pyridine ring and the amide functionality. However, without specific experimental data from kinetic and thermodynamic studies, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate and data-driven article. Similarly, a meaningful discussion on the stereochemical aspects of its reactions would necessitate studies involving chiral reagents or catalysts, or the formation of stereoisomers, none of which are documented for this compound in the available literature.

To provide a comprehensive article as per the user's request, published research data on reaction rates, activation energies, equilibrium constants, and stereoselective outcomes of reactions involving this compound would be required.

Advanced Spectroscopic and Structural Characterization of N 3,5 Difluoropyridin 2 Yl Acetamide

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

No specific IR or Raman spectra for this compound are available.

Mass Spectrometry: Fragmentation Pathways and Molecular Structure Confirmation

No mass spectrometry data detailing the fragmentation of this molecule could be sourced.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking):No crystallographic studies have been published.

Without this foundational data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Polymorphism and Supramolecular Assembly

A thorough search of publicly available scientific literature and crystallographic databases did not yield specific experimental studies on the polymorphism and supramolecular assembly of N-(3,5-Difluoropyridin-2-YL)acetamide. The investigation for crystal structure data, which is foundational for analyzing polymorphism and supramolecular interactions, revealed no published reports for this specific chemical compound.

Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science. However, without experimental crystallographic data for this compound, an analysis of its potential polymorphic forms cannot be conducted.

Similarly, a detailed description of the supramolecular assembly of this compound is not possible. Supramolecular assembly refers to the organized arrangement of molecules in the solid state, which is governed by non-covalent intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. While it can be hypothesized that this compound would exhibit intermolecular N-H···O or N-H···N hydrogen bonds, which are common in related acetamide (B32628) and pyridine (B92270) structures, the specific patterns and motifs of these interactions remain undetermined without experimental data.

Consequently, the generation of data tables detailing crystallographic parameters or intermolecular interactions for this compound is not feasible at this time. Further empirical research, including single-crystal X-ray diffraction studies, would be required to elucidate the crystal structure, potential polymorphism, and the nature of the supramolecular assembly of this compound.

Computational Chemistry and Theoretical Modeling of N 3,5 Difluoropyridin 2 Yl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules. For N-(3,5-Difluoropyridin-2-YL)acetamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in elucidating its fundamental chemical characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the acetamide (B32628) group and the pyridine (B92270) ring, particularly the nitrogen atom and the π-system. The electron-withdrawing nature of the two fluorine atoms at the 3 and 5 positions of the pyridine ring would likely lower the energy of the HOMO compared to unsubstituted N-(pyridin-2-yl)acetamide. The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the fluorine atoms.

The presence of the fluorine atoms is expected to increase the HOMO-LUMO gap, suggesting enhanced kinetic stability. A larger energy gap implies that more energy is required to excite an electron from the HOMO to the LUMO, making the molecule less prone to chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound Based on Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | Lower than N-(pyridin-2-yl)acetamide | Indicates reduced electron-donating ability |

| LUMO Energy | Lower than N-(pyridin-2-yl)acetamide | Indicates enhanced electron-accepting ability |

| HOMO-LUMO Gap | Higher than N-(pyridin-2-yl)acetamide | Suggests greater kinetic stability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (red and yellow regions) would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack.

Conversely, the regions of positive potential (blue regions) would be located around the hydrogen atoms of the acetamide group and the pyridine ring. The fluorine atoms, being highly electronegative, would create localized electron-deficient areas on the adjacent carbon atoms, making them susceptible to nucleophilic attack.

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbon atoms of the pyridine ring attached to the fluorine atoms. The Fukui function for electrophilic attack (f-) would be concentrated on the pyridine nitrogen and the carbonyl oxygen.

Conformational Landscape and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bond connecting the pyridine ring and the acetamide group. DFT calculations on the parent N-(pyridin-2-yl)acetamide have shown the existence of several stable rotamers. researchgate.net The introduction of fluorine atoms at the 3 and 5 positions is not expected to significantly alter the number of stable conformers but may influence their relative energies and the rotational barriers between them due to steric and electronic effects.

Molecular dynamics (MD) simulations could be employed to explore the conformational space of this compound over time, providing insights into its dynamic behavior in different environments, such as in solution. These simulations would reveal the preferred conformations and the timescale of conformational changes.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. Key characteristic peaks would include the N-H stretching vibration, the C=O stretching of the amide, and C-F stretching modes. Theoretical spectra for related N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide have shown good agreement with experimental data. physchemres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted ¹⁹F NMR spectrum would be of particular interest, with distinct signals for the two fluorine atoms, influenced by their electronic environment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The transitions would likely be of π → π* and n → π* character, originating from the pyridine ring and the acetamide group. Studies on other pyridine derivatives have demonstrated a high correlation between theoretical and experimental spectroscopic properties. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Features |

| IR | N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-F stretches (~1200-1300 cm⁻¹) |

| ¹H NMR | Signals for pyridine and methyl protons, with coupling to ¹⁹F nuclei |

| ¹³C NMR | Distinct signals for pyridine and acetamide carbons, with C-F coupling |

| ¹⁹F NMR | Two distinct signals for the fluorine atoms at the 3 and 5 positions |

| UV-Vis | Absorption maxima in the UV region corresponding to π → π* and n → π* transitions |

Exploration of N 3,5 Difluoropyridin 2 Yl Acetamide and Its Derivatives in Advanced Applications

Role as Synthetic Intermediates for Complex Organic Molecules

The N-(3,5-Difluoropyridin-2-YL)acetamide framework, and more broadly its precursor 2-amino-3,5-difluoropyridine (B1273219), are pivotal building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. mdpi.commdpi.com The difluoropyridine moiety is a key pharmacophore in several developmental drugs, prized for the metabolic stability conferred by the strong carbon-fluorine bonds and the altered basicity of the pyridine (B92270) nitrogen. google.com

A prominent example of its use is in the synthesis of antiviral agents such as Pimodivir (VXA-787), an inhibitor of the influenza A virus polymerase basic protein 2 (PB2). researchgate.netresearchgate.net The synthesis of Pimodivir involves the coupling of a complex azaindole moiety with a derivative of 2-amino-3,5-difluoropyridine. The general synthetic strategy underscores the importance of the fluorinated pyridine core as a non-negotiable structural element for achieving high-potency antiviral activity. nih.gov

The synthetic utility of the 2-amino-3,5-difluoropyridine scaffold is rooted in its reactivity. The amino group can be readily acylated, as in the formation of this compound, or can participate in coupling reactions to form more complex structures. Furthermore, the pyridine ring itself, activated by the electron-withdrawing fluorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization. google.com This dual reactivity makes it a valuable intermediate for constructing intricate molecular architectures found in modern therapeutics.

Another area where this scaffold is crucial is in the development of kinase inhibitors. The pyridine ring is a common feature in numerous FDA-approved kinase inhibitors, and the introduction of fluorine atoms can enhance binding affinity and selectivity for the target kinase. google.com For instance, the synthesis of inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3) often incorporates fluorinated heterocyclic cores to optimize pharmacological profiles. nih.gov While a direct synthetic route from this compound to a specific marketed kinase inhibitor is not prominently documented, its structural motifs are highly relevant to scaffolds currently under investigation.

The table below outlines representative complex molecules whose synthesis relies on intermediates derived from fluorinated 2-aminopyridines.

| Molecule | Therapeutic Area | Role of Fluorinated Pyridine Intermediate |

| Pimodivir (VXA-787) | Antiviral (Influenza) | Core structural component essential for binding to the PB2 subunit of influenza polymerase. researchgate.netnih.gov |

| Kinase Inhibitors | Oncology | Serves as a key pharmacophore to enhance target affinity, selectivity, and metabolic stability. nih.govacs.org |

Applications in Functional Materials Science and Engineering

The unique electronic and physical properties imparted by the difluoropyridine acetamide (B32628) moiety suggest its potential for creating novel functional materials with tailored characteristics.

While direct polymerization of this compound is not widely reported, the chemistry of fluorinated pyridines provides a strong basis for its potential incorporation into polymeric structures. Highly fluorinated pyridines, such as perfluoropyridine, are known to participate in step-growth polymerization via nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The electron-deficient nature of the pyridine ring, enhanced by the fluorine atoms, makes it susceptible to attack by nucleophiles.

It is plausible that this compound could be functionalized and then incorporated as a monomer in the synthesis of fluorinated polymers. For example, by introducing a reactive group elsewhere on the molecule, it could be integrated into polymer backbones like polyaryletherketones or polyimides. The inclusion of the difluoropyridine acetamide unit as a pendant group or within the main chain could significantly alter the polymer's properties, including:

Thermal Stability: The high strength of the C-F bond would likely enhance the thermal and oxidative stability of the resulting polymer.

Solubility: The polar acetamide group and the fluorinated ring could modify the polymer's solubility in organic solvents.

Dielectric Constant: Fluorinated polymers typically exhibit low dielectric constants, a desirable property for microelectronics applications.

Surface Properties: The presence of fluorine can lower the surface energy of the material, leading to hydrophobic and oleophobic properties.

Materials with significant nonlinear optical (NLO) properties are crucial for applications in telecommunications, optical computing, and signal processing. researchgate.net The design of such materials often involves creating molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.

The this compound scaffold has features that make it an interesting candidate for NLO materials. The difluoropyridine ring is strongly electron-withdrawing, while the acetamide group's nitrogen has a lone pair of electrons that can act as a weak electron donor. By attaching a stronger electron-donating group to the pyridine ring or the acetamide, a potent push-pull system could be established. Theoretical studies on similar fluorophenylpyridines have shown that fluorination can influence key NLO parameters such as the first static hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net The introduction of fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's optical and electronic properties. researchgate.net

| Property | Potential Influence of this compound Moiety |

| First Hyperpolarizability (β) | Could be enhanced by creating a "push-pull" system with the electron-withdrawing difluoropyridine ring. rsc.org |

| HOMO-LUMO Gap | The fluorine substituents are expected to lower the energy of the molecular orbitals, potentially tuning the absorption and emission wavelengths. researchgate.net |

| Photostability | The inherent stability of the C-F bond may contribute to the robustness of NLO materials incorporating this moiety. |

Development as Ligands in Catalysis Research

The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. The 2-acetamidopyridine (B118701) structure, which forms the core of this compound, is a known bidentate ligand. It can coordinate to a metal through both the pyridine nitrogen and the carbonyl oxygen of the acetamide group, forming a stable five-membered chelate ring. researchgate.netnih.gov

Derivatives of this compound could therefore be developed as novel ligands for a variety of transition metal-catalyzed reactions. The key features they would bring to a catalytic system include:

Electronic Tuning: The two electron-withdrawing fluorine atoms would significantly decrease the electron density on the pyridine ring. This would make the pyridine nitrogen a weaker σ-donor but potentially a better π-acceptor. This modulation of the ligand's electronic properties would, in turn, affect the electron density and reactivity of the coordinated metal center.

Steric Control: The substituents on the acetamide nitrogen or elsewhere on the pyridine ring could be modified to create a specific steric environment around the metal center, influencing the selectivity of the catalytic reaction (e.g., enantioselectivity).

Stability: The robust nature of the fluorinated pyridine ring could lead to more stable catalysts with longer lifetimes.

Potential applications for such ligands could include cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations, where fine-tuning of the catalyst's electronic and steric properties is paramount.

Future Directions and Emerging Research Avenues for N 3,5 Difluoropyridin 2 Yl Acetamide

Advancements in Asymmetric Synthesis of Chiral Analogs

The introduction of chirality into drug candidates is a cornerstone of modern medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. nih.gov While N-(3,5-Difluoropyridin-2-YL)acetamide itself is achiral, its derivatives can possess stereogenic centers, necessitating advanced methods for their stereocontrolled synthesis. Future research will focus on the development of robust asymmetric synthetic routes to produce enantiomerically pure analogs.

Key strategies in this area involve the conversion of achiral starting materials into chiral products through methods such as chiral pool synthesis, resolution of racemic mixtures, or the use of chiral catalysts and auxiliaries. scispace.com For instance, the asymmetric hydrogenation of a prochiral precursor or the enantioselective alkylation of an enolate derived from a larger scaffold incorporating the this compound moiety could be employed. Recent advances in photoredox organocatalysis and metallaphotoredox catalysis offer promising, atom-economical methods for creating complex chiral centers under mild conditions. frontiersin.org The development of tailor-made chiral ligands, such as those derived from proline or featuring unique spirobicyclic frameworks, can enhance enantioselectivity in these transformations. frontiersin.orgnih.gov These approaches will be crucial for systematically evaluating the structure-activity relationship (SAR) of individual stereoisomers, leading to the identification of the eutomer—the enantiomer with the desired therapeutic activity—while minimizing potential off-target effects or toxicity associated with the distomer. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogs

| Strategy | Description | Potential Application for Target Scaffold |

|---|---|---|

| Chiral Catalyst | Use of a chiral metal complex or organocatalyst to induce stereoselectivity in a reaction. | Asymmetric hydrogenation of a C=C bond introduced in the acetamide (B32628) side chain. |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate to direct a stereoselective reaction. | Attaching a chiral auxiliary to the acetamide nitrogen to guide diastereoselective alkylation. |

| Chiral Pool Synthesis | Starting from a readily available, enantiomerically pure natural product like an amino acid or sugar. | Using a chiral amino acid to build the side chain attached to the pyridine (B92270) core. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Selective hydrolysis of an ester group on one enantiomer of a racemic derivative. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster, cheaper, and more efficient. nih.gov For this compound, AI and ML can be applied at multiple stages, from initial hit identification to lead optimization. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. nih.govresearchgate.net

Generative AI models, for example, can design novel analogs of this compound de novo by learning the underlying rules of chemical structure and desired properties from existing data. nih.gov Predictive ML models can be trained to forecast various crucial parameters for new virtual compounds, including:

Bioactivity: Predicting the binding affinity and efficacy against specific biological targets.

Physicochemical Properties: Estimating solubility, lipophilicity, and other properties that influence drug-likeness. mdpi.com

ADME/T Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles to identify candidates with favorable pharmacokinetics and safety profiles early in the discovery pipeline. nih.gov

By using these in silico tools, researchers can prioritize the synthesis of a smaller number of highly promising compounds, thereby saving significant time and resources. For instance, a model could be developed to screen virtual libraries of this compound derivatives to find those with optimal predicted activity against a protein target and a low probability of causing liver toxicity. drugdiscoverynews.com

Exploration of Novel Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies used to modify a lead compound to improve its potency, selectivity, pharmacokinetic properties, or to escape existing patent claims. nih.govniper.gov.in These techniques involve replacing a functional group or an entire core structure with another that retains the essential biological activity. nih.gov

For this compound, several modifications could be explored:

Bioisosteric Replacement: The difluoropyridine ring is critical for the molecule's activity, but other halogen patterns or heteroatom substitutions could be investigated. For example, replacing a fluorine atom with a trifluoromethyl group or a cyano group could modulate electronic properties and binding interactions. The amide linker could be replaced with bioisosteres like a reverse amide, a triazole, or a trifluoroethylamine moiety to enhance metabolic stability. nih.gov A recent study demonstrated that a 2-difluoromethylpyridine group can serve as an effective bioisostere for a pyridine-N-oxide, suggesting that such subtle replacements within the pyridine core itself could yield compounds with enhanced activity. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the central pyridine-acetamide core with a structurally distinct scaffold that maintains a similar 3D arrangement of key pharmacophoric features. bhsai.org The goal is to identify novel chemotypes that may possess superior properties, such as improved solubility or metabolic stability. dundee.ac.uk For example, computational methods could be used to search for bicyclic or alternative monocyclic heterocyclic systems that can present the necessary functional groups in the same spatial orientation as the original lead. researchgate.net

Table 2: Examples of Bioisosteric Replacement and Scaffold Hopping

| Original Moiety | Strategy | Potential Replacement | Desired Outcome |

|---|---|---|---|

| Phenyl Ring | Heterocycle Replacement | Pyridyl or Pyrimidyl Ring | Improved metabolic stability. niper.gov.in |

| Amide Linker | Classical Bioisostere | Reverse Amide, Ester, Ketone | Altered H-bonding, improved stability. |

| Pyridine Ring | Scaffold Hop | Imidazopyridine, Triazolopyridine | Novel chemical space, improved properties. niper.gov.in |

Development as a Core Scaffold for Multi-Target Ligand Design

Many complex and chronic illnesses, such as cancer, neurodegenerative diseases, and metabolic disorders, involve the dysfunction of multiple biological pathways. nih.govdovepress.com The traditional "one-drug, one-target" paradigm has often proven insufficient for treating these multifactorial diseases. arxiv.org This has led to the rise of polypharmacology and the deliberate design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with two or more distinct biological targets. dovepress.comnih.gov

The this compound scaffold is an excellent candidate for development into an MTDL platform. Its structure can be conceptually divided into distinct regions (the pyridine core and the acetamide side chain) that can be independently functionalized with different pharmacophores, each designed to bind to a separate target. For example, in the context of Alzheimer's disease, the core scaffold could be derivatized with a moiety that inhibits cholinesterase enzymes, while another part of the molecule is designed to chelate metal ions or inhibit beta-amyloid aggregation. nih.gov This approach can lead to synergistic therapeutic effects and may reduce the potential for drug-drug interactions that can arise from combination therapies. arxiv.org Versatile scaffolds like 1,4-dihydropyridines have already demonstrated significant potential as MTDLs, providing a successful precedent for this strategy. researchgate.net

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The utility of the this compound scaffold is not limited to drug development. Its unique structure and properties open doors to exciting interdisciplinary research.

Chemical Biology: Derivatives of this compound can be developed as chemical probes to investigate complex biological systems. By attaching fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups, researchers can create tools for a variety of applications, including:

Target Identification: Identifying the specific protein targets of a bioactive compound.

Cellular Imaging: Visualizing the localization and dynamics of a target protein within living cells.

Mechanism of Action Studies: Elucidating the biological pathways modulated by the compound.

Materials Science: The electronic properties of aromatic and heterocyclic systems are of great interest in materials science. Polyanilines and other aniline-based derivatives are known for their use in electronics and optics due to their electrical conductivity and environmental stability. mdpi.com The fluorinated pyridine ring in this compound imparts a significant dipole moment and alters the electronic landscape of the molecule. By incorporating this scaffold into larger polymeric structures or synthesizing derivatives with extended conjugation, it may be possible to create novel organic materials with applications in areas such as:

Nonlinear Optics (NLO): Materials that can alter the properties of light, for use in telecommunications and optical computing.

Organic Electronics: Components for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

This cross-pollination of ideas between medicinal chemistry, chemical biology, and materials science will undoubtedly lead to innovative applications for this versatile chemical scaffold.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.